
Canosimibe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Canosimibe est un médicament à petite molécule qui agit comme un inhibiteur de l'absorption du cholestérol. Il a été initialement développé par Sanofi pour le traitement de l'hypercholestérolémie, une condition caractérisée par des taux élevés de cholestérol dans le sang . Le composé cible la protéine 1 de type Niemann-Pick C1 (NPC1L1), qui joue un rôle crucial dans l'absorption du cholestérol dans les intestins .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du Canosimibe implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation d'un noyau de diphénylazetidinone, suivie de diverses modifications de groupes fonctionnels pour atteindre la structure finale . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés.
Méthodes de Production Industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour la rentabilité et l'efficacité, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour maintenir une qualité et un rendement constants .
Analyse Des Réactions Chimiques
Types de Réactions : Le Canosimibe subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier certains groupes fonctionnels dans le this compound, modifiant potentiellement son activité.
Réactifs et Conditions Courantes :
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound, chacun ayant des propriétés pharmacologiques potentiellement différentes .
4. Applications de la Recherche Scientifique
Médecine : Exploré comme agent thérapeutique pour l'hypercholestérolémie et les troubles métaboliques associés.
5. Mécanisme d'Action
Le this compound exerce ses effets en inhibant la protéine NPC1L1, qui est responsable de l'absorption du cholestérol dans les intestins . En bloquant cette protéine, le this compound réduit la quantité de cholestérol absorbée par l'alimentation, ce qui entraîne une diminution des taux de cholestérol sanguin. Ce mécanisme est similaire à celui d'autres inhibiteurs de l'absorption du cholestérol, mais avec des caractéristiques structurales uniques qui améliorent son efficacité .
Composés Similaires :
Ezetimibe : Un autre inhibiteur de l'absorption du cholestérol qui cible la NPC1L1, mais avec une structure chimique différente.
Acide Bempédoïque : Réduit les taux de cholestérol par un mécanisme différent, inhibant l'adénosine triphosphate-citrate lyase.
Unicité du this compound : Le this compound est unique en raison de ses modifications structurales spécifiques qui améliorent son affinité de liaison à la NPC1L1, ce qui le rend potentiellement plus efficace pour réduire l'absorption du cholestérol par rapport aux composés similaires .
Applications De Recherche Scientifique
Mécanisme D'action
Canosimibe exerts its effects by inhibiting the NPC1L1 protein, which is responsible for the uptake of cholesterol in the intestines . By blocking this protein, this compound reduces the amount of cholesterol absorbed from the diet, leading to lower blood cholesterol levels. This mechanism is similar to that of other cholesterol absorption inhibitors but with unique structural features that enhance its efficacy .
Comparaison Avec Des Composés Similaires
Ezetimibe: Another cholesterol absorption inhibitor that targets NPC1L1 but with a different chemical structure.
Bempedoic Acid: Lowers cholesterol levels through a different mechanism, inhibiting adenosine triphosphate-citrate lyase.
Uniqueness of Canosimibe: this compound is unique due to its specific structural modifications that enhance its binding affinity to NPC1L1, making it potentially more effective in reducing cholesterol absorption compared to similar compounds .
Propriétés
Numéro CAS |
768394-99-6 |
|---|---|
Formule moléculaire |
C44H60FN3O10 |
Poids moléculaire |
810.0 g/mol |
Nom IUPAC |
N-[[4-[(2S,3R)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl]phenyl]methyl]-N'-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]dodecanediamide |
InChI |
InChI=1S/C44H60FN3O10/c1-58-34-22-16-31(17-23-34)41-35(24-25-36(50)30-14-18-32(45)19-15-30)44(57)48(41)33-20-12-29(13-21-33)26-46-39(53)10-8-6-4-2-3-5-7-9-11-40(54)47-27-37(51)42(55)43(56)38(52)28-49/h12-23,35-38,41-43,49-52,55-56H,2-11,24-28H2,1H3,(H,46,53)(H,47,54)/t35-,36+,37+,38-,41-,42-,43-/m1/s1 |
Clé InChI |
JGNXLPQJHVVQHB-GXPLPOFXSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)CNC(=O)CCCCCCCCCCC(=O)NCC(C(C(C(CO)O)O)O)O)CCC(C4=CC=C(C=C4)F)O |
SMILES isomérique |
COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)CNC(=O)CCCCCCCCCCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CC[C@@H](C4=CC=C(C=C4)F)O |
SMILES canonique |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)CNC(=O)CCCCCCCCCCC(=O)NCC(C(C(C(CO)O)O)O)O)CCC(C4=CC=C(C=C4)F)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


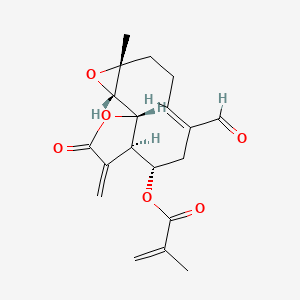
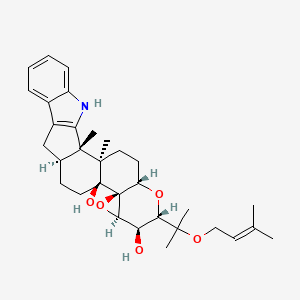

![[(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1243225.png)

![Acetamide, N-[2-(5-methoxy-1-nitroso-1H-indol-3-yl)ethyl]-](/img/structure/B1243229.png)

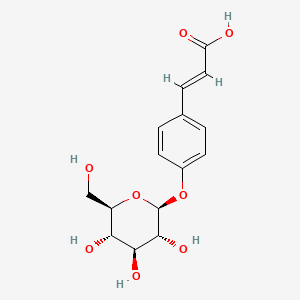

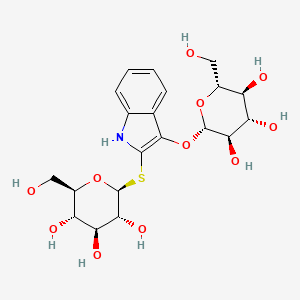
![(S)-N-[(S)-2-(2-Amino-thiazol-4-yl)-1-((1S,2R,3S)-1-cyclohexylmethyl-2,3-dihydroxy-5-methyl-hexylcarbamoyl)-ethyl]-2-(morpholine-4-sulfonylamino)-3-phenyl-propionamide](/img/structure/B1243242.png)
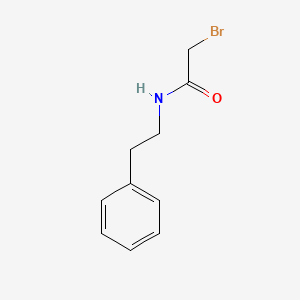
![8-Methyl-3-p-tolyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B1243244.png)

